
(R)-2-(1-Aminoethyl)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Aminoethyl)-N,N-dimethylaniline is a chiral amine compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes an aminoethyl group attached to a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts or biocatalysts such as ω-transaminases . The reaction conditions typically include the use of solvents like ethanol or water, and the reaction is carried out at moderate temperatures to ensure high enantioselectivity.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-N,N-dimethylaniline often involves the use of biocatalytic processes due to their efficiency and environmental friendliness. Enzymes such as ω-transaminases are engineered to enhance their catalytic efficiency and stability, allowing for large-scale production of the compound with high enantiomeric purity .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-Aminoethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
®-2-(1-Aminoethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a ligand in enzyme studies and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Wirkmechanismus
The mechanism by which ®-2-(1-Aminoethyl)-N,N-dimethylaniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. For instance, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate and subsequent product formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-(1-Aminoethyl)phenol
- ®-(+)-1-(1-Naphthyl)ethylamine
- (S)-1-Amino-1-phenylpropane
Uniqueness
®-2-(1-Aminoethyl)-N,N-dimethylaniline stands out due to its specific structural features and chiral properties. Compared to similar compounds, it offers unique reactivity and selectivity in asymmetric synthesis, making it a valuable tool in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
2-[(1R)-1-aminoethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-6-4-5-7-10(9)12(2)3/h4-8H,11H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
CCKNJZLEZJEYDL-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1N(C)C)N |
Kanonische SMILES |
CC(C1=CC=CC=C1N(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


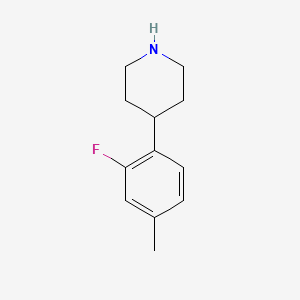
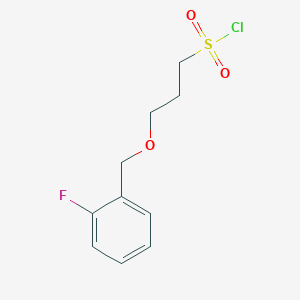

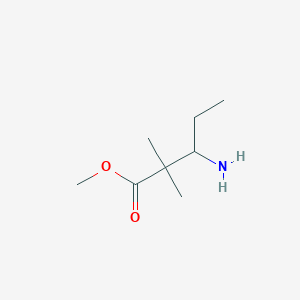
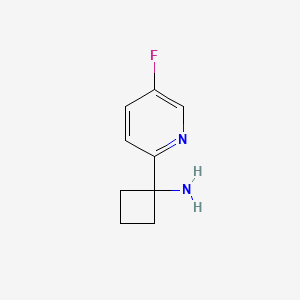
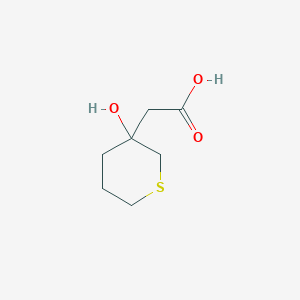
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
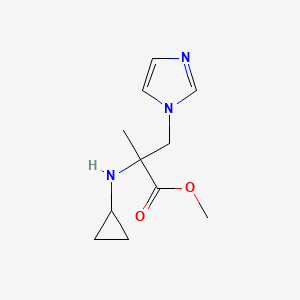
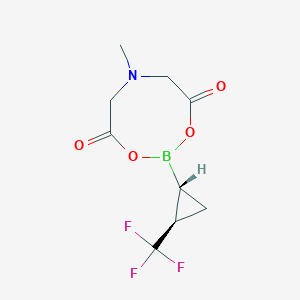
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)
